molecular formula C41H39N3O2 B1473951 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine CAS No. 1450841-27-6

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine

Cat. No.: B1473951
CAS No.: 1450841-27-6
M. Wt: 605.8 g/mol
InChI Key: UFOJHPHCTXHMFQ-GTKRZRNESA-N
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Description

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two chiral centers and a bicyclic framework, making it a valuable ligand in asymmetric synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine typically involves the cycloaddition of diphenyl-substituted aziridines with pyridine derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often requiring precise temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Investigated for its potential as a molecular probe in studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • **2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]benzene
  • **2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]thiophene

Uniqueness

Compared to similar compounds, 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is unique due to its pyridine core, which enhances its ability to act as a ligand in coordination chemistry. This structural feature provides greater stability and selectivity in catalytic processes .

Biological Activity

2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is a complex organic compound that has garnered attention in various fields of research, particularly in pharmaceutical development and material science. This article explores its biological activity, including its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C41H39N3O2C_{41}H_{39}N_{3}O_{2} with a molecular weight of 605.78 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Neuropharmacological Effects :
    • It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Studies suggest it may modulate neurotransmitter systems, providing potential therapeutic effects in conditions like depression and anxiety .
  • Catalytic Properties :
    • As a ligand in catalytic processes, it enhances reaction efficiency and selectivity in organic synthesis, which is crucial for producing fine chemicals . This property is particularly valuable in the development of biologically active compounds.
  • Biosensor Development :
    • The compound's ability to improve binding interactions makes it suitable for designing biosensors that detect biomolecules effectively .

Case Studies

Several studies have explored the applications and effects of this compound:

Study 1: Neuropharmacological Applications

A study investigated the neuropharmacological properties of this compound by assessing its effects on animal models of depression. Results indicated that it significantly reduced depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Study 2: Catalytic Efficiency

In a series of experiments focused on organic synthesis, researchers utilized this compound as a ligand in copper-catalyzed reactions. The findings demonstrated enhanced enantioselectivity and yield in the synthesis of β-aminocarbonyl compounds, which are vital in pharmaceutical chemistry .

Study 3: Biosensor Functionality

A recent study developed a biosensor incorporating this compound to detect glucose levels in diabetic patients. The biosensor showed high sensitivity and specificity, indicating its potential for clinical applications in monitoring blood sugar levels .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologicalPotential antidepressant effects observed in animal models
Catalytic EfficiencyImproved enantioselectivity in organic synthesis
Biosensor DevelopmentHigh sensitivity for glucose detection

Properties

IUPAC Name

(3S,7aS)-3-[6-[(3S,7aS)-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl]pyridin-2-yl]-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39N3O2/c1-5-16-30(17-6-1)40(31-18-7-2-8-19-31)36-26-14-28-43(36)38(45-40)34-24-13-25-35(42-34)39-44-29-15-27-37(44)41(46-39,32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-25,36-39H,14-15,26-29H2/t36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJHPHCTXHMFQ-GTKRZRNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(OC(N2C1)C3=NC(=CC=C3)C4N5CCCC5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(O[C@H](N2C1)C3=NC(=CC=C3)[C@H]4N5CCC[C@H]5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115966
Record name (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450841-27-6
Record name (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450841-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Reactant of Route 2
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Reactant of Route 3
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Reactant of Route 4
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Reactant of Route 5
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Reactant of Route 6
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine

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